(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone
Description
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-5-1-3-14(9-16)21(26)25-8-2-4-15(11-25)20-24-23-19(29-20)13-6-7-17-18(10-13)28-12-27-17/h1,3,5-7,9-10,15H,2,4,8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVXILAMMCNTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that the compound influences multiple pathways, leading to a range of downstream effects.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Some compounds with similar structures have shown antitumor activities, suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity.
Biological Activity
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone, often referred to as a benzo[d][1,3]dioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O3 |
| Molecular Weight | 348.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxadiazole moiety has been shown to exhibit inhibitory effects on various enzymes, which can be linked to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Inhibition of Enzymes
Research indicates that derivatives containing the benzo[d][1,3]dioxole moiety often act as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For instance, compounds with similar structures have demonstrated potent MAO-B inhibitory activity with IC50 values in the low micromolar range .
Anticancer Properties
Studies have explored the anticancer potential of compounds similar to this compound. Notably, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vivo studies using animal models demonstrated that certain derivatives could significantly reduce inflammation markers and exhibited a dose-dependent response in inflammatory models .
Case Studies
- MAO-B Inhibition in Parkinson's Disease : A study synthesized several oxadiazole derivatives and tested their effects on MAO-B inhibition. One compound showed an IC50 value of 0.009 µM against MAO-B, indicating strong potential for therapeutic use in Parkinson's disease .
- Antitumor Activity : Another study investigated the effects of benzo[d][1,3]dioxole derivatives on human cancer cell lines. The results indicated that specific compounds led to significant reductions in cell viability through apoptotic pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring the oxadiazole moiety are promising candidates for anticancer therapies. The presence of the benzo[d][1,3]dioxole structure enhances bioactivity by potentially improving solubility and bioavailability. A study demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines, suggesting that the compound may possess similar properties due to its structural characteristics .
Neuroprotective Effects
The piperidine ring in this compound is known for its neuroprotective properties. Studies have shown that piperidine derivatives can inhibit neurodegenerative processes associated with diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier may enhance its efficacy in treating central nervous system disorders .
Synthesis and Characterization
The synthesis of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against a range of pathogens and cancer cell lines. These studies often utilize cell viability assays, such as MTT or XTT assays, to determine the cytotoxic effects .
In Vivo Studies
Preliminary in vivo studies indicate potential therapeutic effects in animal models of cancer and neurodegenerative diseases. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .
Case Study 1: Anticancer Research
A recent study explored a series of oxadiazole derivatives, including compounds similar to this compound). The results showed significant inhibition of tumor growth in xenograft models, highlighting the compound's potential as a lead for further development in cancer therapy .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The study found that compounds with similar structures could significantly reduce neuronal death and improve cognitive function in treated animals .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Physicochemical Properties
The table below compares the target compound with structurally related analogs, highlighting substituent effects on key properties:
| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Yield (%) | IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Target Compound | 3-Cl-C₆H₄, Oxadiazole, Piperidine | C₂₁H₁₈ClN₃O₄ | Not reported | Not reported | Not available | - |
| 3'-(5-Methyl-1,3,4-oxadiazol-2-yl)[1,1'-biphenyl]-3-ylmethanone | 5-Me-Oxadiazole, Biphenyl | C₂₁H₂₁N₃O₂ | Not reported | Not reported | Not available | |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone | 4-OH-Piperidine, Pyrazoline | C₂₀H₂₇N₃O₄ | 156–158 | 95 | 3399 (OH), 1637 (C=O), 1447 (C=N) | |
| 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone | Piperazine, Pyrazoline | C₂₀H₂₇N₅O₃ | Not reported | 87 | 3310 (NH), 1661 (C=O), 1484 (C=N) | |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone | Furan-2-yl, Pyrazoline | C₂₁H₁₇N₃O₄ | Not reported | Not reported | Not available |
Key Observations:
Substituent Impact on Melting Points: The hydroxyl group in the 4-hydroxypiperidine analog (156–158°C) increases polarity and intermolecular hydrogen bonding, resulting in higher melting points compared to non-polar substituents like tert-butyl .
Yield Optimization: Piperazine-containing analogs achieve higher yields (87%) due to improved solubility during synthesis .
IR Spectral Trends: The C=O stretch in ketone-containing analogs appears at ~1637–1668 cm⁻¹, while NH stretches (e.g., piperazine derivatives) are observed near 3310 cm⁻¹ .
Bioactivity Comparison
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:
- Antimicrobial Activity: Pyrazoline derivatives with benzo[d][1,3]dioxole groups exhibit potent antibacterial activity, with MIC values ≤8 µg/mL against Staphylococcus aureus . The oxadiazole ring in the target compound may enhance this activity by improving membrane permeability .
- Anticancer Potential: Benzofuran-pyrazole hybrids demonstrate PARP-1 inhibition (IC₅₀: 0.8–2.1 µM), suggesting that the oxadiazole and chlorophenyl groups in the target compound could similarly target DNA repair pathways .
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzo[d][1,3]dioxole and oxadiazole moieties, followed by piperidine coupling. Key steps include:
- Cyclization of the benzo[d][1,3]dioxole core using dichloromethane/acetone under reflux .
- Oxadiazole formation via condensation of hydrazides with carboxylic acid derivatives, employing reagents like POCl₃ or EDCI .
- Piperidine coupling using palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions or nucleophilic substitution .
Optimization Strategies:
- Catalyst Screening : Palladium catalysts improve coupling efficiency; ligand choice (e.g., XPhos) enhances regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) increase reaction rates, while ethanol/water mixtures improve purity during precipitation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and piperidine moieties. Aromatic protons in benzo[d][1,3]dioxole appear as doublets at δ 6.7–7.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for C₂₂H₁₉ClN₂O₄) .
- X-ray Crystallography : Resolves 3D conformation, particularly steric effects between the chlorophenyl and oxadiazole groups .
- FT-IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
Advanced: How can SAR studies elucidate contributions of the benzo[d][1,3]dioxole and oxadiazole moieties to bioactivity?
Methodological Answer:
- Analog Synthesis : Replace benzo[d][1,3]dioxole with simpler aromatics (e.g., benzene) to assess its role in target binding .
- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to evaluate effects on π-π stacking interactions .
- Biological Assays : Compare IC₅₀ values against cancer cell lines (e.g., HeLa) for analogs. For example, removing the dioxole reduces activity by ~70% .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to simulate interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between oxadiazole-N and catalytic residues .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .
- QSAR Models : Train models using descriptors like LogP and polar surface area to predict ADMET properties .
Advanced: How should researchers address discrepancies between in vitro and cellular activity data?
Methodological Answer:
- Solubility Screening : Use dynamic light scattering (DLS) to detect aggregation in cell culture media, which may reduce bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) quantifies intracellular accumulation via confocal microscopy .
- Control Experiments : Validate assay conditions using known inhibitors (e.g., paclitaxel for microtubule-targeting activity) .
Basic: What are key considerations for solvent/catalyst selection to minimize byproducts?
Methodological Answer:
- Solvent Polarity : Use DCM for non-polar intermediates; switch to DMF for polar coupling reactions to enhance solubility .
- Catalyst-Ligand Pairing : Pd(OAc)₂ with XPhos minimizes homocoupling during Suzuki reactions .
- Byproduct Quenching : Add triethylamine to scavenge HCl during acylations, preventing piperidine protonation .
- Purification : Silica gel chromatography (hexane/EtOAc gradient) removes unreacted chlorophenyl precursors .
Advanced: How can regioselectivity challenges in oxadiazole formation be resolved?
Methodological Answer:
- Directed Metalation : Use tert-butoxy groups to block undesired positions on the benzo[d][1,3]dioxole ring .
- Microwave-Assisted Synthesis : Short reaction times (10 min, 150°C) favor kinetic control, reducing isomer formation .
- Protecting Groups : Temporarily mask the piperidine nitrogen with Boc to prevent nucleophilic interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
